molecular formula C62H89N17O14 B7910172 Angiotensin I CAS No. 9041-90-1

Angiotensin I

Cat. No.: B7910172
CAS No.: 9041-90-1
M. Wt: 1296.5 g/mol
InChI Key: ORWYRWWVDCYOMK-HBZPZAIKSA-N
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Description

Angiotensin I is a peptide hormone that is part of the renin–angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . It is physiologically inactive and is composed of 10 amino acid residues . It acts as a precursor to angiotensin II .


Synthesis Analysis

This compound is synthesized from angiotensinogen, an α-2-globulin synthesized in the liver . Angiotensinogen is a precursor for angiotensin and has many other roles not related to angiotensin peptides . Angiotensin-I converting enzyme (ACE) is a two-domain dipeptidylcarboxypeptidase involved in regulating blood pressure via the kallikrein-kininand renin-angiotensin-aldosterone complex .


Molecular Structure Analysis

The molecular weight of this compound is 498.470 . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .


Physical and Chemical Properties Analysis

Angiotensinogen, the precursor of this compound, is an α-2-globulin synthesized in the liver . The non-glycosylated and fully glycosylated states of angiotensinogen vary in molecular weight, the former weighing 53 kDa and the latter weighing 75 kDa .

Scientific Research Applications

  • Cardiac Adaptation and Endothelial Function : Angiotensin I plays a significant role in cardiac adaptation and the preservation of endothelial function in heart failure. It contributes to the regulation of blood pressure and fluid balance through a sophisticated signaling network (Ferrario, 2002).

  • Hypertension and Cardiac Hypertrophy : Research from the mid-20th century onwards has focused on the renin-angiotensin system, particularly this compound, in relation to hypertension and cardiac hypertrophy. This research paved the way for the development of major new classes of antihypertensive agents (Sen, 2000).

  • Angiotensin Metabolism in Research : The metabolism of this compound has been a focus in research, especially in the context of cardiovascular diseases. Studies involving mass spectrometry and RAS-blocking drugs have provided insights into the systemic and tissue-specific Renin-Angiotensin System (Oliver et al., 2013).

  • Bioactive Peptides in Milk Proteins : this compound-Converting Enzyme Inhibitory (ACEI) peptides derived from milk proteins have been studied for their potential in lowering blood pressure in hypertensive subjects (Ricci, Artacho, & Olalla, 2010).

  • Counterregulatory Actions : this compound plays a role in counterregulatory actions within the renin-angiotensin system, opposing the actions of Angiotensin II and influencing blood pressure regulation (Ferrario, Chappell, Tallant, Brosnihan, & Diz, 1997).

  • Potential in Endocrine Oncology : The presence of a local renin-angiotensin system in the pancreas, including this compound, has potential clinical applications in the field of endocrine oncology (Lam, 2001).

  • Treatment of Metabolic Disorders : Angiotensin-(1-7), derived from this compound, has shown potential in treating and preventing metabolic disorders, including obesity and metabolic syndrome (Santos & Andrade, 2014).

  • Cancer Research and Treatment : Studies on the renin-angiotensin system inhibitors, including those targeting this compound, suggest their potential use in cancer therapy (Jiang, Tai, Chen, Zhu, & Bao, 2021).

  • Cardiovascular Disease Research : Over a century of research on this compound has shown its critical role in the pathophysiology of cardiovascular diseases and the development of effective treatments (Ferrario, 2006).

Mechanism of Action

Angiotensin I is converted to Angiotensin II by the action of ACE. Angiotensin II causes vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys .

Safety and Hazards

The safety data sheet for Angiotensin I suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Emerging data show that ARBs are effective in hypertension, left ventricular hypertrophy, postmyocardial infarction, and heart failure. To what extent their pleiotropic effects, independent of BP lowering, contribute to these outcomes will be the focus of research in the coming years .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWYRWWVDCYOMK-HBZPZAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H89N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866222
Record name Angiotensin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-42-4, 9041-90-1
Record name Angiotensin I, ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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